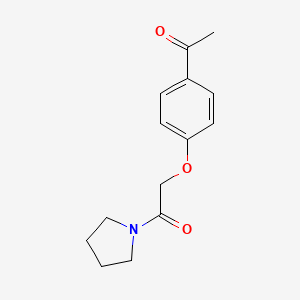

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, involves multiple steps that contribute to its complex structure. For example, the condensation of p-hydroxyacetophenone with pyrrole yields calix[4]pyrrole derivatives with deep cavities and fixed walls, demonstrating the intricate synthetic routes possible with acetophenone derivatives (Anzenbacher et al., 1999). Another approach simplified the synthesis of 2,6-dihydroxy-4-pyrrolidinyl-acetophenone, showcasing the adaptability of synthetic methods for acetophenone derivatives (Harsányi & Szántay Jr., 2002).

Molecular Structure Analysis

The molecular structure of acetophenone derivatives can exhibit varied configurational isomers and conformational forms, as seen in the study by Anzenbacher et al. (1999), where X-ray diffraction analysis provided proof of structure and assignment of configuration. These structures' complexity is further highlighted by the presence of deep cavities and fixed walls in the synthesized calix[4]pyrrole derivatives.

Chemical Reactions and Properties

The chemical reactions involving acetophenone derivatives can lead to a wide range of products, demonstrating their reactivity and versatility. For instance, the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone and 4-cyanopyridine under photo-irradiating conditions signifies the potential for creating biologically active molecules with acetophenone derivatives (Hoshikawa & Inoue, 2013).

Physical Properties Analysis

The physical properties of acetophenone derivatives are influenced by their molecular structure. For example, the study by Huang et al. (2017) on polymers derived from acetophenone showed these compounds' solubility, thermal stability, and hydrophobicity. The glass transition temperatures (Tgs) exceeding 316 °C and hydrophobicity with contact angles ranging from 85.6° to 97.7° indicate the material properties that can be engineered through the acetophenone backbone (Huang et al., 2017).

Aplicaciones Científicas De Investigación

-

Field: Life Sciences

- Application : Acetophenone, a simple ketone, has special multipurpose missions in life sciences . It is a metabolite involved in multiple interactions with various microorganisms .

- Methods : The details of its biogenesis and chemical synthesis are provided .

- Results : Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .

-

Field: Organic Chemistry

- Application : Acetophenone is an interesting synthon in most organic reactions and has been utilized in the synthesis of many heterocyclic compounds .

- Methods : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions including the three- and four-component reactions .

- Results : The biological activities of some compounds were studied .

-

Field: Electrochemistry

- Application : A convenient and catalyst-free method for the α-bromination of acetophenones .

- Methods : This method uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .

- Results : This method has been introduced as a new way to brominate acetophenones .

-

Field: Experimental Teaching

- Application : The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction has been incorporated into experimental teaching for junior undergraduates .

- Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results : It was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

-

Field: Heterocyclic Compounds Synthesis

- Application : Acetophenone has been utilized in the synthesis of many heterocyclic compounds . Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions including the three- and four-component reactions .

- Methods : There are several methods for the preparation of acetophenone . One of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .

- Results : Acetophenone and its derivatives use in the organic reactions, including in (pseudo)-two-, three- and four-component reactions . Furthermore, acetophenone is the main constituent of many natural compounds .

-

Field: Electrochemistry

- Application : A convenient and catalyst-free method for the α-bromination of acetophenones .

- Methods : This method uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .

- Results : This method has been introduced as a new way to brominate acetophenones .

-

Field: Medicinal Chemistry

- Application : Acetophenone derivatives have been found to exhibit significant medicinal properties . For example, α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

- Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

-

Field: Natural Products Chemistry

- Application : Acetophenone is the main constituent of many natural compounds . For example, the three new acetophenone derivatives were isolated from the leaves of Acronychiaoligophlebia .

- Methods : The isolation and characterization of acetophenone derivatives from natural sources involve various chromatographic techniques and spectroscopic analyses .

- Results : Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives .

-

Field: Synthetic Organic Chemistry

- Application : Acetophenones have been applied in the structure of different types of heterocyclic frameworks .

- Methods : A range of heterocyclic compounds from acetophenone involving: five-, six-, seven-membered through three-, four-component reactions, are presented .

- Results : The applications of acetophenone as starting materials in the synthesis of various heterocycles have been highlighted .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYBRCVBOHZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194829 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

CAS RN |

42018-32-6 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.